molecular formula C5H2BrCl2N B1280864 5-Bromo-2,4-dichloropyridine CAS No. 849937-96-8

5-Bromo-2,4-dichloropyridine

Cat. No.: B1280864
CAS No.: 849937-96-8
M. Wt: 226.88 g/mol
InChI Key: SGCSNJNPPSSPKZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is known for its reactivity, which makes it a useful building block for the synthesis of more complex molecules.

Scientific Research Applications

5-Bromo-2,4-dichloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloropyridine involves its use as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .

Safety and Hazards

5-Bromo-2,4-dichloropyridine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dichloropyridine plays a significant role in biochemical reactions, particularly as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs . This compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit certain cancer cell lines in vitro, suggesting its potential as an anticancer agent . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit mitotic progression by binding to mitotic checkpoint proteins, such as cyclin B . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential therapeutic applications. Additionally, this compound may affect other cellular pathways, including those involved in DNA repair and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with GABA B receptors as a positive allosteric modulator enhances the receptor’s response to its natural ligand . This compound may also induce changes in gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular behavior and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in researchIn vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects are still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve significant therapeutic outcomes without causing severe toxicity. These findings underscore the importance of optimizing dosage regimens for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The effects of this compound on metabolic flux and metabolite levels are areas of active research, with implications for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its biochemical effects. Its distribution within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the factors that govern its subcellular distribution is essential for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The process involves a bromination reaction to introduce the bromine atom, followed by diazotization and chlorination to achieve the final product. The overall yield of this method is reported to be greater than 50% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, using readily available raw materials and avoiding hazardous reagents. The reaction conditions are carefully controlled to maximize yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Coupling Reactions: It can be used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts are often used in Suzuki and Heck coupling reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 2,4-Dichloro-5-iodopyrimidine
  • 5-Bromo-2-chloropyridine

Uniqueness

5-Bromo-2,4-dichloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

5-bromo-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSNJNPPSSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479225
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849937-96-8
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dichloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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